molecular formula C11H20O2 B14067220 1,4-Dioxaspiro[4.8]tridecane CAS No. 1010-33-9

1,4-Dioxaspiro[4.8]tridecane

Cat. No.: B14067220
CAS No.: 1010-33-9
M. Wt: 184.27 g/mol
InChI Key: OZQNFTBFMOBWMU-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[48]tridecane is an organic compound with the molecular formula C11H20O2 It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.8]tridecane can be synthesized through several methods. One common approach involves the reaction of a diol with a ketone or aldehyde under acidic conditions to form the spiroacetal structure. For example, the reaction of 1,8-octanediol with formaldehyde in the presence of an acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.8]tridecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,4-Dioxaspiro[4.8]tridecane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiroacetal structures.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable, bioactive spiroacetal structures.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,4-Dioxaspiro[4.8]tridecane exerts its effects involves its interaction with various molecular targets and pathways. The spiroacetal structure allows it to interact with enzymes and receptors in unique ways, potentially leading to bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.8]tridecane can be compared with other spiroacetal compounds, such as:

    1,6-Dioxaspiro[4.5]decane: This compound has a similar spiroacetal structure but with different ring sizes, leading to different chemical and physical properties.

    1,5-Dioxaspiro[5.5]undecane: Another spiroacetal with a different ring configuration, used in various chemical and biological applications.

The uniqueness of this compound lies in its specific ring size and structure, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

1010-33-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1,4-dioxaspiro[4.8]tridecane

InChI

InChI=1S/C11H20O2/c1-2-4-6-8-11(7-5-3-1)12-9-10-13-11/h1-10H2

InChI Key

OZQNFTBFMOBWMU-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2(CCC1)OCCO2

Origin of Product

United States

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